(2R,4S,5R,6R)-5-Acetamido-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxytetrahydro-2H-pyran-2-carboxylic Acid
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Overview
Description
Sialic acids are nine-carbon sugars that play crucial roles in cellular functions, including cell-cell adhesion, intracellular signaling, and regulation of glycoprotein stability . Neu5Ac is the most abundant sialic acid in nature and is found on the terminal positions of glycoproteins and glycolipids in eukaryotic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-N3-Neu5Ac typically involves the introduction of an azido group at the C-9 position of Neu5Ac. One common method includes the use of N-acetylmannosamine (ManNAc) and phosphoenolpyruvate (PEP) as starting materials. The reaction proceeds through the intermediates N-acetylmannosamine 6-phosphate (ManNAc-6-P) and N-acetylneuraminate 9-phosphate, catalyzed by Neu5Ac-9-P synthase . The azido group is then introduced using azidotrimethylsilane (TMS-N3) under mild conditions .
Industrial Production Methods
Industrial production of 9-N3-Neu5Ac can be achieved through a chemoenzymatic approach. This involves the use of recombinant enzymes to catalyze the conversion of ManNAc and PEP to Neu5Ac, followed by chemical modification to introduce the azido group. This method is advantageous due to its high yield and specificity .
Chemical Reactions Analysis
Types of Reactions
9-N3-Neu5Ac undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine (PPh3) or hydrogenation catalysts.
Common Reagents and Conditions
Major Products
Triazoles: Formed from CuAAC reactions.
Scientific Research Applications
9-N3-Neu5Ac has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of glycoproteins and glycolipids with modified sialic acid residues.
Biology: Employed in studying cell surface interactions and glycan structures.
Medicine: Utilized in the development of antiviral drugs and cancer therapeutics.
Industry: Applied in the production of biopharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 9-N3-Neu5Ac involves its incorporation into glycoproteins and glycolipids, where it can modulate cell surface interactions and signaling pathways. The azido group allows for bioorthogonal labeling and tracking of sialylated molecules in biological systems . This enables the study of sialic acid-mediated processes, such as viral entry and immune evasion .
Comparison with Similar Compounds
Similar Compounds
N-Glycolylneuraminic acid (Neu5Gc): Another common sialic acid found in non-human mammals.
2-Keto-3-deoxy-D-glycero-D-galacto-nononic acid (Kdn): Found in lower vertebrates.
Uniqueness
9-N3-Neu5Ac is unique due to the presence of the azido group, which allows for specific bioorthogonal reactions. This makes it a valuable tool for studying sialic acid biology and developing therapeutic applications .
Properties
Molecular Formula |
C11H18N4O8 |
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Molecular Weight |
334.28 g/mol |
IUPAC Name |
5-acetamido-6-(3-azido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H18N4O8/c1-4(16)14-7-5(17)2-11(22,10(20)21)23-9(7)8(19)6(18)3-13-15-12/h5-9,17-19,22H,2-3H2,1H3,(H,14,16)(H,20,21) |
InChI Key |
ZQEYNHOXMPPCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CN=[N+]=[N-])O)O)(C(=O)O)O)O |
Origin of Product |
United States |
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